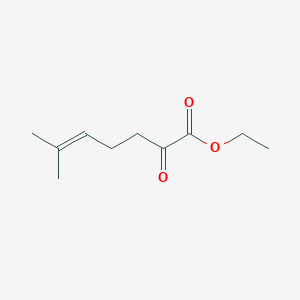
Ethyl-2-oxo-6-methyl-5-heptenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-2-oxo-6-methyl-5-heptenoate is an organic compound with the molecular formula C10H16O3 It is a derivative of heptenoic acid and is characterized by the presence of an ethyl ester group, a ketone group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-2-oxo-6-methyl-5-heptenoate can be synthesized through a multi-step process involving the reaction of methacryloyl chloride with ethyl 4-iodobutyrate in the presence of a zinc-copper couple and benzene. The reaction mixture is stirred and heated under reflux conditions, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with methacryloyl chloride . The product is then purified through chromatography and distillation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethyl-2-oxo-6-methyl-5-heptenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond and ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-2-oxo-6-methyl-5-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-2-oxo-6-methyl-5-heptenoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Ethyl-2-oxo-6-methyl-5-heptenoate can be compared with other similar compounds such as:
- Ethyl 3-oxo-6-heptenoate
- Methyl 3-oxo-6-heptenoate
- Ethyl 2-allyl-3-oxo-6-heptenoate
Uniqueness: this compound is unique due to the presence of the methyl group at the 6th position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
76729-61-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxohept-5-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)9(11)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 |
InChI Key |
BEDDBBCLHNGXGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















